molecular formula C14H13FO B6373011 4-(4-Ethylphenyl)-2-fluorophenol, 95% CAS No. 1261918-00-6

4-(4-Ethylphenyl)-2-fluorophenol, 95%

Cat. No. B6373011
CAS RN: 1261918-00-6
M. Wt: 216.25 g/mol
InChI Key: ARZUIFDVAIXBAT-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-fluorophenol, 95% (4-EP-2-FP) is a fluorinated phenol compound that is used in various scientific research applications. It is an important intermediate for the synthesis of various organic molecules, and its unique structure has attracted the attention of many researchers in the field of organic chemistry.

Scientific Research Applications

4-(4-Ethylphenyl)-2-fluorophenol, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of various organic molecules. It is also used in the synthesis of pharmaceuticals, biochemicals, and other compounds. Additionally, 4-(4-Ethylphenyl)-2-fluorophenol, 95% has been used in the synthesis of fluorescent dyes, which are used in the detection and analysis of biological molecules.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2-fluorophenol, 95% is not yet fully understood. It is believed that the fluorine atom in the molecule acts as an electron-withdrawing group, which increases the electron density of the adjacent carbon atoms and increases the reactivity of the molecule. This increased reactivity allows 4-(4-Ethylphenyl)-2-fluorophenol, 95% to act as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylphenyl)-2-fluorophenol, 95% are not yet fully understood. In laboratory studies, 4-(4-Ethylphenyl)-2-fluorophenol, 95% has been found to be non-toxic and non-mutagenic. However, further research is needed to fully understand the potential biochemical and physiological effects of 4-(4-Ethylphenyl)-2-fluorophenol, 95%.

Advantages and Limitations for Lab Experiments

4-(4-Ethylphenyl)-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a highly pure product with a yield of up to 95%, and it is relatively inexpensive to purchase. Additionally, 4-(4-Ethylphenyl)-2-fluorophenol, 95% is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, 4-(4-Ethylphenyl)-2-fluorophenol, 95% also has some limitations. For example, its reactivity can vary depending on the reaction conditions, and it is not soluble in water, making it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 4-(4-Ethylphenyl)-2-fluorophenol, 95%. One potential application is in the synthesis of pharmaceuticals, biochemicals, and other compounds. Additionally, 4-(4-Ethylphenyl)-2-fluorophenol, 95% could be used as a catalyst in polymerization reactions, and it could be used to synthesize fluorescent dyes for the detection and analysis of biological molecules. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-(4-Ethylphenyl)-2-fluorophenol, 95%.

Synthesis Methods

4-(4-Ethylphenyl)-2-fluorophenol, 95% can be synthesized by a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of a haloalkane with an alcohol in the presence of a base catalyst. This method produces a highly pure product with a yield of up to 95%. Other synthesis methods include the Friedel-Crafts alkylation, the Grignard reaction, and the Wittig reaction.

properties

IUPAC Name

4-(4-ethylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-2-10-3-5-11(6-4-10)12-7-8-14(16)13(15)9-12/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZUIFDVAIXBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684126
Record name 4'-Ethyl-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-00-6
Record name [1,1′-Biphenyl]-4-ol, 4′-ethyl-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethyl-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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